REACTION_SMILES
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[CH3:1][c:2]1[n:3][cH:4][c:5]([NH2:8])[n:6][cH:7]1.[CH3:36][CH:37]1[CH2:38][CH2:39][CH2:40][O:41]1.[CH3:42][O:43][CH3:44].[CH3:9][N:10]([C:11](=[O:12])[c:13]1[n:14][cH:15][c:16]([O:19][c:20]2[cH:21][c:22]([C:30](=[O:31])[O:32][CH2:33][CH3:34])[cH:23][c:24]3[c:25]2[cH:26][c:27]([CH3:29])[o:28]3)[cH:17][n:18]1)[CH3:35].[OH2:45]>>[CH3:1][c:2]1[n:3][cH:4][c:5]([NH:8][C:30]([c:22]2[cH:21][c:20]([O:19][c:16]3[cH:15][n:14][c:13]([C:11]([N:10]([CH3:9])[CH3:35])=[O:12])[n:18][cH:17]3)[c:25]3[c:24]([cH:23]2)[o:28][c:27]([CH3:29])[cH:26]3)=[O:31])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cnc(N)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC
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Name
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CCOC(=O)c1cc(Oc2cnc(C(=O)N(C)C)nc2)c2cc(C)oc2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc(Oc2cnc(C(=O)N(C)C)nc2)c2cc(C)oc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1cnc(NC(=O)c2cc(Oc3cnc(C(=O)N(C)C)nc3)c3cc(C)oc3c2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |